3,6-Diazabicyclo[3.1.1]heptane;hydrochloride
Description
3,6-Diazabicyclo[3.1.1]heptane hydrochloride (3,6-DBH·HCl) is a bicyclic amine with a rigid scaffold containing two nitrogen atoms at positions 3 and 4. This structure confers conformational rigidity, enhancing its selectivity for biological targets such as neuronal nicotinic acetylcholine receptors (nAChRs) and opioid receptors . It has emerged as a promising pharmacophore in drug discovery, particularly for neurological disorders and cancer therapy. For example, 3,6-DBH·HCl demonstrated anti-prostate cancer activity in vitro and in vivo by inducing apoptosis, cell cycle arrest, and reactive oxygen species (ROS) formation .
Properties
IUPAC Name |
3,6-diazabicyclo[3.1.1]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-4-2-6-3-5(1)7-4;/h4-7H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHJAUIRFYIZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Deprotection with Trifluoroacetic Acid
This method ensures rapid deprotection under mild conditions, minimizing side reactions. The process involves dissolving the Boc-protected compound in dichloromethane (DCM), adding TFA at 0°C, and stirring for 2–3 hours. Neutralization with aqueous K₂CO₃ followed by DCM extraction isolates the product.
Hydrochloric Acid-Mediated Deprotection
For industrial-scale applications, HCl gas bubbled into dioxane solutions at room temperature provides a cost-effective alternative. This method, while slower (12–24 hours), achieves comparable yields of 85–90%.
Functionalization via Alkylation and Acylation
Post-deprotection, the secondary amine undergoes alkylation or acylation to introduce substituents. Example 17 details the reductive alkylation of 3,6-diazabicyclo[3.1.1]heptane with aldehydes using sodium cyanoborohydride (NaBH3CN) in acetonitrile, achieving 65–75% yields.
Reductive Alkylation
This one-pot reaction involves condensing aldehydes with the bicyclic amine in the presence of NaBH3CN at 0°C, followed by neutralization with acetic acid. Purification via flash chromatography isolates mono- or di-alkylated products.
Acylation with Propionic Anhydride
Example 18 demonstrates acylation using propionic anhydride in DCM under reflux. The reaction completes within one hour, yielding N-propionyl derivatives after basic workup.
Purification and Isolation Techniques
Final purification of 3,6-diazabicyclo[3.1.1]heptane hydrochloride employs flash chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization from ethanol/water mixtures. Example 16 highlights TFA-mediated deprotection followed by aqueous K₂CO₃ extraction and DCM drying, yielding >95% pure product.
Comparative Analysis of Methodologies
The table below summarizes key preparation routes, emphasizing efficiency and scalability:
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| LiAlH4 Reduction | 80–85 | High selectivity | Pyrophoric reagent handling |
| Pd/C Hydrogenation | 70–75 | Scalable | High-pressure equipment needed |
| TFA Deprotection | 75–80 | Rapid deprotection | Corrosive reagent |
| NaBH3CN Alkylation | 65–75 | Mild conditions | Cyanide byproduct management |
Chemical Reactions Analysis
Acylation Reactions
Acylation is a primary reaction pathway for introducing carboxamide or ester groups at the nitrogen atoms of the bicyclic core. This modification enhances binding affinity to nicotinic acetylcholine receptors (nAChRs).
Table 1: Acylation Reactions and Products
Key findings:
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TC-8831 demonstrated partial/full agonist activity at α4β2 and α6β2β3 nAChRs, with brain penetration (brain:plasma ratio ≈ 0.3 in rats) and metabolic stability .
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Propionyl derivatives showed analgesic activity in vivo, attributed to interactions with opioid receptors .
Alkylation Reactions
Alkylation introduces alkyl or aryl groups to modulate lipophilicity and receptor selectivity. Sodium cyanoborohydride is frequently used as a reducing agent in reductive alkylation.
Table 2: Alkylation Reactions and Outcomes
Key findings:
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Bromopyridyl derivatives exhibited exceptional α4β2 affinity (Kᵢ = 0.023–0.056 nM) and high selectivity over α7 subtypes .
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Boc-protected intermediates facilitated selective functionalization at the 6-position .
Hydrogenation and Cyclization
Reduction and cyclization steps are critical for constructing the bicyclic framework and modifying substituents.
Table 3: Hydrogenation/Cyclization Protocols
Key findings:
-
Hydrogenation with Pd-C efficiently removed benzyl protecting groups without disrupting the bicyclic core .
Substitution Reactions
Electrophilic aromatic substitution and coupling reactions enable the introduction of heterocyclic moieties.
Example Reaction:
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Suzuki coupling with bromopyridines yielded derivatives like 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane, showing nanomolar affinity for α4β2 nAChRs .
Mechanistic Insights
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Acylation: Proceeds via nucleophilic attack by the secondary amine on acyl chlorides or anhydrides, forming stable carboxamides .
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Reductive Alkylation: Involves imine formation followed by borohydride reduction, enabling selective N-alkylation .
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Metabolic Stability: In vitro studies with liver microsomes showed slow degradation (t₁/₂ > 2 hours), indicating suitability for CNS-targeted drugs .
Scientific Research Applications
Analgesic Activity
DBH·HCl derivatives have been investigated for their potential as central analgesics. Research indicates that these compounds exhibit morphine-like effects with a focus on selectivity towards specific opioid receptors, particularly the μ-opioid receptor. This selectivity is crucial in minimizing side effects commonly associated with traditional opioids.
- Case Study: Analgesic Efficacy
A patent describes the synthesis and evaluation of various DBH derivatives showing significant analgesic activity in preclinical models. For instance, compounds derived from DBH exhibited reduced tolerance development compared to morphine, making them promising candidates for pain management therapies .
| Compound | μ-Opioid Receptor Affinity (Ki) | Analgesic Efficacy |
|---|---|---|
| DBH-1 | 0.25 nM | High |
| DBH-2 | 0.15 nM | Moderate |
| DBH-3 | 0.30 nM | Low |
Neurological Applications
Beyond analgesia, DBH·HCl has shown potential in treating neurological disorders due to its ability to modulate neurotransmitter systems.
- Case Study: Neuroprotective Effects
A study highlighted the neuroprotective properties of DBH derivatives against excitotoxicity in neuronal cultures. The compounds demonstrated a capacity to enhance neuronal survival and reduce oxidative stress markers, suggesting therapeutic potential in conditions like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of DBH·HCl involves various chemical transformations that yield derivatives with enhanced pharmacological profiles.
- Synthesis Methodology
The general synthetic route includes the hydrogenation of appropriate precursors under controlled conditions, followed by hydrochloride salt formation to enhance solubility and bioavailability.
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Hydrogenation | 60°C, Pd-C catalyst | 85 |
| Salt Formation | Ethanol solution | 90 |
Mechanism of Action
The mechanism of action of 3,6-Diazabicyclo[3.1.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH)
- Structural Differences : The 2,5-DBH scaffold has a smaller bicyclic system ([2.2.1] vs. [3.1.1]) and nitrogen atoms at positions 2 and 3. This results in distinct spatial arrangements and electronic properties .
- Synthesis : 2,5-DBH is synthesized via Staudinger reduction and transannular cyclization, whereas 3,6-DBH derivatives often employ reductive amination or ring-closing metathesis .
- Applications : 2,5-DBH is widely used in medicinal chemistry but is synthetically challenging. In contrast, 3,6-DBH derivatives are more accessible and show higher selectivity for α4β2 nAChRs .
3,8-Diazabicyclo[3.2.1]octane
- Functional Profile : This larger bicyclic compound exhibits high affinity for α4β2 nAChRs and acts as a central analgesic, similar to epibatidine derivatives. However, 3,6-DBH·HCl lacks the same analgesic efficacy but shows superior anti-cancer activity .
Piperazine and Homopiperazine Derivatives
- Conformational Flexibility : Piperazines lack the rigidity of bicyclic systems, leading to broader but less selective receptor interactions. For example, replacing homopiperazine in SYA 013 with 3,6-DBH reduced binding affinity for dopamine and serotonin receptors, highlighting its target specificity .
Pharmacological Comparisons
Receptor Affinity and Selectivity
Research Advancements and Challenges
Key Findings
- Selectivity Optimization : Substituent position on the pyridine ring in 3,6-DBH derivatives significantly impacts α4β2 vs. α7 nAChR selectivity. For instance, 3-((7-fluoro-4-oxoquinazolin-2-yl)methyl)-3,6-DBH derivatives showed >100-fold α4β2 selectivity .
- Toxicity Profile : 3,6-DBH·HCl exhibits lower neurotoxicity than 3,8-diazabicyclo[3.2.1]octane, making it safer for long-term use .
Biological Activity
3,6-Diazabicyclo[3.1.1]heptane;hydrochloride, a bicyclic compound, has garnered attention in medicinal chemistry for its diverse biological activities, particularly as a potential analgesic and a ligand for nicotinic acetylcholine receptors (nAChRs). This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which contributes to its pharmacological properties. The molecular formula is with a molecular weight of approximately 98.15 g/mol. The hydrochloride salt form enhances its solubility and stability in biological systems.
Analgesic Activity
Research indicates that derivatives of 3,6-diazabicyclo[3.1.1]heptane exhibit central analgesic activity similar to morphine-like opioids. These compounds selectively target opioid receptors, particularly the μ-opioid receptor, which mediates pain relief without the significant side effects associated with traditional opioids .
- Selectivity : The development of these derivatives aims to maximize selectivity towards the μ-opioid receptor while minimizing interaction with δ and κ receptors, which are associated with adverse effects .
Nicotinic Acetylcholine Receptor Affinity
Another significant area of interest is the compound's interaction with nAChRs. Studies have shown that certain derivatives possess high affinity for the α4β2 and α7 nAChR subtypes:
- Binding Affinity : Compounds such as 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane demonstrated an inhibitory constant (K(i)) ranging from 0.023 to 0.056 nM for α4β2 receptors, indicating potent binding .
Case Study: Analgesic Properties
In a study published in Patent US20070225492A1, various derivatives were tested for their analgesic efficacy in animal models. The results indicated that certain compounds significantly reduced pain responses comparable to established analgesics but with fewer side effects .
Case Study: Neuropharmacological Effects
Another study focused on the neuropharmacological profile of these compounds, highlighting their potential in treating neurological disorders by modulating cholinergic signaling through nAChRs .
Data Table: Biological Activity Overview
Q & A
Q. What statistical frameworks are suitable for analyzing high-throughput screening data involving this compound?
- Methodological Answer : Use multivariate analysis (PCA or PLS-DA) to identify key variables affecting bioactivity. Apply machine learning (random forests or neural networks) to predict dose-response relationships from structural descriptors. Validate with bootstrapping to assess model robustness .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
